REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:16]=[CH:15][C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=O)[C:5]=2[CH:4]=1.[NH4+].[OH-].Cl>CC(O)C.[Zn]>[CH:4]1[C:5]2[C:14](=[CH:13][C:12]3[C:7]([CH:6]=2)=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:15]=[CH:16][C:3]=1[CH2:2][OH:1] |f:1.2|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
OCC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Name
|
CuSO4.5H2O
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Quantity
|
0.5 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[OH-]
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Name
|
|
Quantity
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50 g
|
Type
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catalyst
|
Smiles
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[Zn]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a 2 L 3-neck flask fitted with condenser
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Type
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TEMPERATURE
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Details
|
The temperature was increased to 80°
|
Type
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CUSTOM
|
Details
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(about 3 h)
|
Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
After refluxing for an additional 30 min
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
|
Type
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ADDITION
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Details
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The filtrate was treated with conc. HCl until acidic, and the resulting precipitate
|
Type
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CUSTOM
|
Details
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collected
|
Type
|
EXTRACTION
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Details
|
The zinc solid was extracted with EtOAc until the washings
|
Type
|
CUSTOM
|
Details
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the EtOAc removed
|
Type
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CUSTOM
|
Details
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to give an oil
|
Type
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CONCENTRATION
|
Details
|
This solution was concentrated by rotary evaporation
|
Type
|
ADDITION
|
Details
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was added
|
Type
|
CUSTOM
|
Details
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to give
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
DRY_WITH_MATERIAL
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Details
|
drying 13.48 g (77%) of (2-anthracenyl)methanol mp 218°-221° (lit mp 223°-224°, P. Arjunan and K. D. Berlin, Org. Prep. and Procedure., 13(5), 368 (1981))
|
Name
|
|
Type
|
|
Smiles
|
C1=C(C=CC2=CC3=CC=CC=C3C=C12)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |